![molecular formula C9H7F2N3OS B1483470 1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 2097958-70-6](/img/structure/B1483470.png)
1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
Overview
Description
1-(Difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, also known as DFP-TPC, is a synthetic organic compound with a wide range of potential applications in scientific research. It has been used in various studies due to its unique properties, such as its ability to form complexes with metal ions, its low toxicity, and its potential to act as a fluorescent probe.
Scientific Research Applications
Medicinal Chemistry: Cannabinoid Receptor Antagonists
This compound has been studied for its potential as a selective antagonist for the cannabinoid-1 (CB1) receptor . The structural and molecular properties of this class of pyrazole derivatives, including 1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, have been obtained using DFT-D3 (B3LYP (+D3)) approach. Molecular docking studies suggest a high affinity between this compound and the inactive CB1 conformation, indicating its potential as an efficient inhibitor of CB1, which could have implications in treating disorders like obesity, addiction, and metabolic syndrome.
Material Science: Organic Electronics
Thiophene derivatives are key in the development of organic electronics due to their conductive properties . The compound could be utilized in the design of organic semiconductors, with applications in solar cells, light-emitting diodes (LEDs), and field-effect transistors (FETs). Its molecular structure could be advantageous in creating materials with desirable electronic properties for efficient energy transfer and storage.
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, thiophene derivatives can be used as standards or reagents in chromatographic and spectroscopic methods . 1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide could serve as a reference compound in the analysis of complex mixtures or be employed in the development of new analytical techniques for detecting specific chemical groups.
properties
IUPAC Name |
2-(difluoromethyl)-5-thiophen-2-ylpyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3OS/c10-9(11)14-6(8(12)15)4-5(13-14)7-2-1-3-16-7/h1-4,9H,(H2,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUWYYQUFBQVFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=C2)C(=O)N)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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